molecular formula C12H14N4O3 B12905722 2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one CAS No. 6952-57-4

2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one

Cat. No.: B12905722
CAS No.: 6952-57-4
M. Wt: 262.26 g/mol
InChI Key: XFBQRXCQSUJTGW-UHFFFAOYSA-N
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Description

2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one typically involves the condensation of an appropriate aniline derivative with a pyrimidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: A similar pyrimidinone derivative with different substituents.

    2-amino-5-(4-methoxyanilino)-4-hydroxy-1H-pyrimidin-6-one: Another derivative with a methoxy group instead of an ethoxy group.

Uniqueness

2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

6952-57-4

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C12H14N4O3/c1-2-19-8-6-4-3-5-7(8)14-9-10(17)15-12(13)16-11(9)18/h3-6,14H,2H2,1H3,(H4,13,15,16,17,18)

InChI Key

XFBQRXCQSUJTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(N=C(NC2=O)N)O

Origin of Product

United States

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